N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate ethoxyphenyl halide with the thiazole intermediate.
Acetylation: The final step involves the acetylation of the thiazole derivative to form this compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the ethoxyphenyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the acetamide moiety to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, phenolic derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is investigated for its efficacy and safety in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: The thiazole ring can interact with enzyme active sites, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.
Modulate Signaling Pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior. This includes pathways involved in cell proliferation, apoptosis, and immune response.
Interact with DNA/RNA: The compound can bind to nucleic acids, affecting their structure and function. This interaction is important for its potential use as an anticancer agent.
Comparison with Similar Compounds
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:
Phenacetin: Both compounds contain an ethoxyphenyl group, but phenacetin lacks the thiazole ring.
N-(4-Methoxyphenyl)acetamide: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound contains additional functional groups, making it more complex.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-12-7-5-11(6-8-12)13-9(2)19-14(16-13)15-10(3)17/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTAGLQFXGRHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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